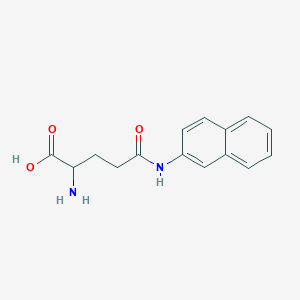![molecular formula C20H28O2 B13722869 3-[(1E,3Z,5E,7E)-9-hydroxy-3,7-dimethylnona-1,3,5,7-tetraenyl]-2,4,4-trimethylcyclohex-2-en-1-one](/img/structure/B13722869.png)
3-[(1E,3Z,5E,7E)-9-hydroxy-3,7-dimethylnona-1,3,5,7-tetraenyl]-2,4,4-trimethylcyclohex-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-cis-4-Ketoretinol: is a synthetic retinoid compound with the molecular formula C20H28O2 and a molecular weight of 300.44 g/mol . It is a derivative of retinol and is known for its ability to activate gene expression through binding to nuclear receptor proteins . This compound is primarily used in research settings and has shown potential in treating various medical conditions such as squamous cell carcinoma, deep cystic acne, psoriasis, leukemia, lymphoma, and photodamaged or aging skin .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-cis-4-Ketoretinol involves the regioselective Z-isomerization of thermodynamically stable all-trans retinoids . This process can be achieved using conventional heat treatment or microwave irradiation in the presence of transition metal-based catalysts . The most effective catalytic system identified for this purpose includes a palladium complex with labile ligands . The isomerization is initiated by catalyst dimerization followed by the formation of a cyclic, six-membered chloropalladate catalyst–substrate adduct, which eventually opens to produce the desired Z-isomer .
Industrial Production Methods: While specific industrial production methods for 9-cis-4-Ketoretinol are not widely documented, the general approach involves large-scale synthesis using the aforementioned catalytic systems. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for research and potential therapeutic applications .
化学反应分析
Types of Reactions: 9-cis-4-Ketoretinol undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions include various retinoid derivatives with altered functional groups, which can exhibit different biological activities .
科学研究应用
9-cis-4-Ketoretinol has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 9-cis-4-Ketoretinol involves its binding to nuclear receptor proteins, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs) . Upon binding, the compound alters the conformation of these receptors, leading to the activation or repression of target gene transcription . This modulation of gene expression results in various biological effects, including the regulation of cell growth, differentiation, and apoptosis .
相似化合物的比较
All-trans-retinoic acid (ATRA): A naturally occurring retinoid that plays a crucial role in embryonic development and immune function.
13-cis-retinoic acid: Another isomer of retinoic acid used in the treatment of severe acne and certain cancers.
Alitretinoin (9-cis-retinoic acid): A form of vitamin A used in the treatment of Kaposi’s sarcoma and chronic hand eczema.
Uniqueness of 9-cis-4-Ketoretinol: 9-cis-4-Ketoretinol is unique due to its specific binding affinity for nuclear receptor proteins and its ability to activate gene expression in a targeted manner . This specificity makes it a valuable tool in research and potential therapeutic applications, distinguishing it from other retinoid compounds .
属性
分子式 |
C20H28O2 |
|---|---|
分子量 |
300.4 g/mol |
IUPAC 名称 |
3-[(1E,3Z,5E,7E)-9-hydroxy-3,7-dimethylnona-1,3,5,7-tetraenyl]-2,4,4-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C20H28O2/c1-15(7-6-8-16(2)12-14-21)9-10-18-17(3)19(22)11-13-20(18,4)5/h6-10,12,21H,11,13-14H2,1-5H3/b8-6+,10-9+,15-7-,16-12+ |
InChI 键 |
PLIUCYCUYQIBDZ-NXTBRRCASA-N |
手性 SMILES |
CC1=C(C(CCC1=O)(C)C)/C=C/C(=C\C=C\C(=C\CO)\C)/C |
规范 SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CCO)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-methyl-4-[2-methyl-4-(4-phenyl-N-[4-(4-propan-2-ylphenyl)phenyl]anilino)phenyl]-N-(4-phenylphenyl)-N-[4-(4-propan-2-ylphenyl)phenyl]aniline](/img/structure/B13722791.png)

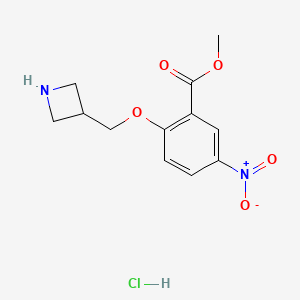
![Benz[a]anthracene-1,7,12(2H)-trione, 3,4-dihydro-8-methoxy-3-methyl-](/img/structure/B13722805.png)

![5-[Bis(2-chloroethyl)-amino]-1-methyl-1H-benzimidazole-2-butanoic Acid-d6 Hydrochloride](/img/structure/B13722819.png)
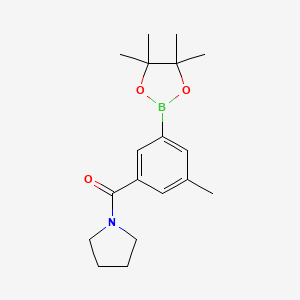
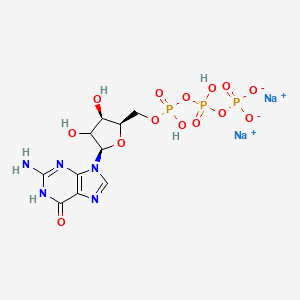
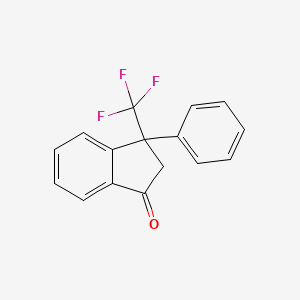
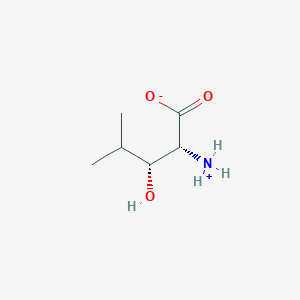
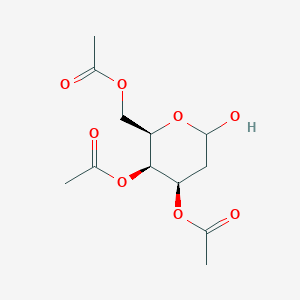
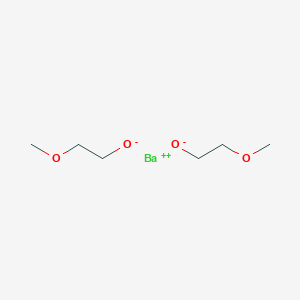
![2-Ethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid ethyl ester](/img/structure/B13722864.png)
